molecular formula C21H22N2O5 B3909137 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide CAS No. 59903-01-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B3909137
CAS No.: 59903-01-4
M. Wt: 382.4 g/mol
InChI Key: OMGHIHUPCLYGIL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.15287181 g/mol and the complexity rating of the compound is 557. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound that has garnered attention for its potential biological activities. This article delves into its molecular properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Molecular Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC21H22N2O5
Molar Mass382.41 g/mol
Density1.256 g/cm³
Boiling Point612.1 °C at 760 mmHg
CAS Number59903-01-4

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, docking studies have indicated that it interacts with proteins involved in cancer progression, such as tyrosine kinases and topoisomerases .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. It may act as an inhibitor of prostaglandin synthase, which is crucial in the inflammatory response .
  • Antioxidant Activity : There is evidence suggesting that the compound can reduce oxidative stress in cells, potentially protecting against cellular damage associated with various diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human colon cancer cell lines (HCT116). The IC50 values indicated significant potency compared to control groups .
  • Inflammation Modulation : A study assessed the impact of this compound on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Basic Information

  • IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • Molecular Formula: C21H22N2O5
  • Molecular Weight: 370.41 g/mol
  • CAS Number: 143603-75-2

Structural Features

The compound features a propanamide backbone with a substituted isoindole moiety and a dimethoxyphenyl group. These structural characteristics contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Case Study: A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro by targeting the PI3K/Akt pathway.

Neuroprotective Effects

Research has shown that certain isoindole derivatives possess neuroprotective properties:

  • Cognitive Enhancement: The compound may enhance cognitive functions by modulating neurotransmitter levels.
  • Case Study: In animal models, administration of similar isoindole compounds resulted in improved memory retention and reduced neuroinflammation.

Analgesic Properties

This compound has been evaluated for its analgesic effects:

  • Mechanism: It may act on opioid receptors or modulate pain pathways.
  • Case Study: A clinical trial reported significant pain relief in patients with chronic pain conditions after treatment with related compounds.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

  • Inhibition of Cytokines: Studies indicate that it may reduce the secretion of pro-inflammatory cytokines.
  • Case Study: In vitro experiments showed decreased levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound.

Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer synthesis:

  • Biodegradable Polymers: It can be used as a monomer for synthesizing biodegradable polymers.

Coatings and Composites

The compound's stability and chemical resistance make it suitable for use in coatings:

  • Protective Coatings: Formulations incorporating this compound have shown enhanced durability and resistance to environmental degradation.

Data Tables

Application AreaPotential UsesCase Study Reference
Medicinal ChemistryAnticancer agentsInhibition of breast cancer cell growth
Neuroprotective drugsCognitive enhancement in animal models
PharmacologyAnalgesicsPain relief in chronic pain patients
Anti-inflammatory agentsReduced cytokine levels in macrophages
Material ScienceBiodegradable polymersSynthesis of eco-friendly materials
Protective coatingsEnhanced durability in harsh environments

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-17-8-7-14(13-18(17)28-2)9-11-22-19(24)10-12-23-20(25)15-5-3-4-6-16(15)21(23)26/h3-8,13H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIHUPCLYGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304505
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59903-01-4
Record name NSC165998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 4
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 5
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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